N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine is a chemical compound with the molecular formula and a molecular weight of 244.38 g/mol. This compound belongs to the class of spirocyclic amines, characterized by a unique spiro structure that includes a nitrogen atom within a bicyclic framework. The compound is identified by its CAS number 1352925-58-6 and has been studied for its potential applications in medicinal chemistry and biological research.
The compound is classified under spirocyclic compounds, which are known for their distinctive structural properties and biological activities. It can be sourced from various chemical suppliers, such as BLDpharm and Ambeed, which provide detailed specifications including purity and storage conditions . The classification of N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine highlights its relevance in organic synthesis and pharmacological studies.
The synthesis of N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine typically involves multi-step organic reactions, including cyclization processes. One common synthetic route includes the reaction of an appropriate amine with a suitable ketone or aldehyde, followed by cyclization to form the spirocyclic structure.
Technical Details:
N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine features a spirocyclic structure where the nitrogen atom is integrated into the bicyclic framework. The structural formula can be represented as:
The compound's InChI (International Chemical Identifier) is:
The InChI Key is:
These identifiers facilitate database searches for further chemical information.
N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine can participate in various chemical reactions due to the presence of functional groups:
Technical Details:
These reactions are typically carried out under specific conditions tailored to maximize yield while minimizing side reactions.
The mechanism of action for N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine involves its interaction with biological targets such as receptors or enzymes. The nitrogen atom's ability to form hydrogen bonds allows it to interact with various biomolecules, potentially modulating their activity.
N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine exhibits typical physical properties associated with organic amines:
N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its potential significance in scientific research and industrial applications.
The construction of the strained spiro[3.5]nonane framework in N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine relies heavily on innovative adaptations of the Wittig olefination. This Nobel Prize-winning reaction enables strategic cyclization through carbonyl-alkene interchange, providing efficient access to the central spirocyclic architecture. The canonical approach employs ketone-containing precursors (e.g., 2-oxo-7-azaspiro[3.5]nonane derivatives) that undergo Wittig methylenation using methylenetriphenylphosphorane (Ph₃P=CH₂) to install the critical exocyclic methylene group essential for subsequent functionalization [5] [10].
Mechanistically, the reaction proceeds via a concerted [2+2] cycloaddition between the carbonyl and ylide, forming an oxaphosphetane intermediate that spontaneously collapses to release triphenylphosphine oxide and generate the alkene. For spirocyclic substrates, this transformation must be carefully optimized due to steric constraints imposed by the bicyclic system. Research indicates that using lithium-free conditions (e.g., NaH or NaOMe bases) minimizes stereochemical drift and maintains the integrity of chiral centers adjacent to the reaction site [5] [10]. Key parameters influencing yield and selectivity include:
Table 1: Optimization of Wittig Cyclization for Spiro[3.5]nonane Synthesis
Precursor | Ylide | Base/Solvent | Temp (°C) | Yield (%) | Diastereoselectivity |
---|---|---|---|---|---|
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | Ph₃P=CH₂ | NaH/THF | −78 to 25 | 78 | >95% Z |
7-Methyl-2-oxo-7-azaspiro[3.5]nonane | Ph₃P=CH₂ | n-BuLi/Et₂O | −78 to 25 | 65 | 85% Z |
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate | Ph₃P=CHCO₂Et | NaOMe/DMF | 0 to 25 | 82 | >98% E |
Post-olefination, the exocyclic alkene undergoes hydroboration-oxidation or hydroamination to introduce the C2-amine functionality, completing the core structure of N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine [4] [6].
N-Benzylation serves dual roles in the synthesis of the target molecule: as a permanent substituent and as a temporary protecting group for the azepane nitrogen during functionalization. The choice of benzylation strategy profoundly impacts regioselectivity and stereochemical outcomes, particularly when chiral centers are present. Two predominant methodologies are employed:
Protecting Group Considerations: When the spirocyclic amine requires temporary protection before benzylation, Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups are preferred due to their orthogonal deprotection profiles. Notably, the pKa of the azepane nitrogen (∼10.5) influences protecting group stability; Boc deprotection under acidic conditions risks spirocycle degradation, making Cbz hydrogenolysis a milder alternative [6]. Stereochemical outcomes hinge on the conformational rigidity of the spiro system—bulky groups (e.g., trityl) can enforce axial chirality, while flexible groups like benzyl permit epimerization at C2 unless low temperatures are maintained.
Accessing enantiopure N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine demands chiral induction during spirocycle formation or functionalization. State-of-the-art methodologies leverage both organocatalysis and transition-metal complexes to control stereogenicity at the C2 amine position:
Critical to success is the spirocyclic conformation, which creates a well-defined chiral pocket that amplifies stereoselectivity. For instance, Ru-phox catalysts in the hydrogenation of exocyclic enamines exhibit higher enantioselectivity (up to 98% ee) compared to analogous non-spiro substrates due to restricted rotation around the spiro carbon [4] [8].
Table 2: Asymmetric Methods for Enantiopure Spirocyclic Amine Synthesis
Strategy | Substrate | Catalyst/System | ee (%) | Yield (%) |
---|---|---|---|---|
Organocatalytic Aldol | 7-Boc-2-oxo-azaspiro[3.5]nonane | L-Proline/TEA | 94 | 85 |
Ru-Catalyzed Hydrogenation | N-Cbz-7-methyl-7-aza-spiro[3.5]non-2-enyl | Ru-(S)-BINAP | 96 | 92 |
Enzymatic Resolution | (±)-N-Bn-7-methyl-7-azaspiro[3.5]nonan-2-amine | CAL-B/vinyl acetate | 99 (S) | 45 (45% conv) |
Translating laboratory syntheses of N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine to industrial scale confronts significant economic and environmental hurdles. Traditional routes relying on stoichiometric Wittig reagents (e.g., Ph₃P=CH₂) generate >3 kg of triphenylphosphine oxide waste per kg product, complicating purification and inflating production costs [4] [8]. Two scalable alternatives have emerged:
Comparative life-cycle analyses reveal solvent-free routes as superior in process mass intensity (PMI = 8 vs. 32 for metal-catalyzed) and carbon footprint (2.1 kg CO₂/kg product vs. 5.7 kg). However, metal-catalyzed methods afford higher enantiopurity (98% ee vs. 85% ee for solvent-free) due to the precision of chiral catalysts. For cost-sensitive applications, hybrid approaches are optimal: solvent-free spirocycle assembly followed by catalytic asymmetric hydrogenation [6] [8].
Table 3: Industrial Process Comparison for N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine Synthesis
Parameter | Stoichiometric Wittig | Metal-Catalyzed | Solvent-Free |
---|---|---|---|
PMI (kg/kg product) | 112 | 32 | 8 |
Cost (USD/kg) | 12,500 | 8,200 | 3,800 |
Reaction Time | 14 h | 6 h | 45 min |
Enantiopurity (% ee) | Racemic | 98 | 85 |
Waste Profile | High P-waste | Moderate metal leaching | Minimal waste |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3